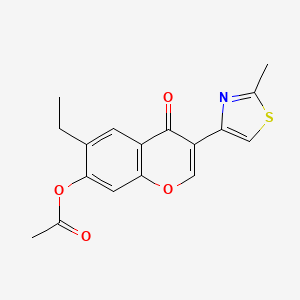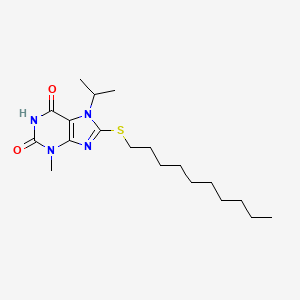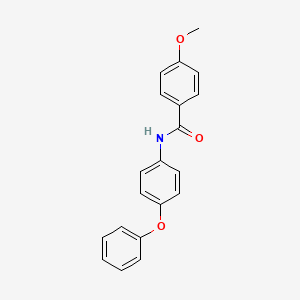
3-(2-Methyl-4-thiazolyl)-6-ethyl-7-acetoxychromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-oxo-4H-chromen-3-carbaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-ethyl-4-oxo-4H-chromen-3-yl acetate
- 3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate
- 6-ethyl-3-(1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the thiazolyl and acetate moieties, enhances its reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
80761-86-0 |
|---|---|
Molekularformel |
C17H15NO4S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H15NO4S/c1-4-11-5-12-16(6-15(11)22-10(3)19)21-7-13(17(12)20)14-8-23-9(2)18-14/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
OZPWUAPSQDPYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11995131.png)
![(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11995134.png)

![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)
![Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)




![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)
![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
